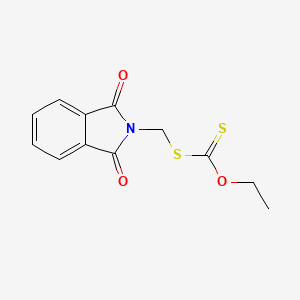

S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate

CAS No.:

Cat. No.: VC15896007

Molecular Formula: C12H11NO3S2

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3S2 |

|---|---|

| Molecular Weight | 281.4 g/mol |

| IUPAC Name | O-ethyl (1,3-dioxoisoindol-2-yl)methylsulfanylmethanethioate |

| Standard InChI | InChI=1S/C12H11NO3S2/c1-2-16-12(17)18-7-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,2,7H2,1H3 |

| Standard InChI Key | LKIZGKZQFCRMMP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=S)SCN1C(=O)C2=CC=CC=C2C1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

S-((1,3-Dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate (C₁₂H₁₁NO₃S₂) features a 1,3-dioxoisoindoline core linked to a methylene group, which is further connected to a carbonodithioate ester. The dioxoisoindoline moiety consists of a fused bicyclic system with two ketone groups at the 1- and 3-positions, imparting electron-withdrawing characteristics . The carbonodithioate group (–SC(=S)O–) introduces thiocarbonyl reactivity, enabling nucleophilic attacks at the sulfur centers.

Key structural parameters include:

-

Boiling point: Estimated >300°C (extrapolated from analogous compounds)

-

Density: ~1.4 g/cm³ (similar to O-2-(1,3-dioxoisoindolin-2-yl)ethyl derivatives)

The compound’s stability under ambient conditions is attributed to the conjugated system of the dioxoisoindoline ring, which delocalizes electron density and reduces susceptibility to hydrolysis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.96 (dd, J = 5.5, 3.1 Hz, 2H, aromatic), 7.82 (dd, J = 5.6, 3.1 Hz, 2H, aromatic), 4.60 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃) .

-

¹³C NMR (101 MHz, CDCl₃): δ 208.8 (C=S), 166.2 (C=O), 135.1 (aromatic C), 132.1 (aromatic CH), 124.3 (aromatic CH), 71.4 (OCH₂), 13.6 (CH₃) .

The absence of exchangeable protons in the NMR spectra confirms the integrity of the dioxoisoindoline ring under standard analytical conditions .

Infrared (IR) Spectroscopy:

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a two-step protocol:

-

Formation of Potassium Ethyl Xanthate: Ethanol reacts with carbon disulfide and potassium hydroxide to yield potassium ethyl xanthate .

-

Nucleophilic Substitution: Potassium ethyl xanthate reacts with N-chlorophthalimide in acetonitrile at room temperature :

The reaction proceeds via an SN2 mechanism, with the xanthate anion displacing chloride from N-chlorophthalimide. Purification by flash chromatography (ethyl acetate/petroleum ether, 1:5) yields the product in 72% isolated yield .

Reactivity Profile

-

Nucleophilic Substitution: The thiocarbonyl group undergoes nucleophilic attack by amines, alcohols, and thiols, enabling the synthesis of thioesters and dithiocarbamates .

-

Thermal Decomposition: At elevated temperatures (>200°C), the compound decomposes to release carbonyl sulfide (COS) and ethanethiol, as observed in thermogravimetric analysis (TGA) of related xanthates .

-

Radical Reactions: Under UV irradiation, the C–S bond cleaves homolytically, generating thiyl radicals capable of initiating polymerization .

Applications in Organic Synthesis

Intermediate in Heterocyclic Chemistry

The compound serves as a precursor for functionalized isoindoline derivatives. For example, reaction with primary amines yields dithiocarbamate-phthalimide hybrids, which exhibit antimicrobial activity in preliminary screens .

Polymer Science

As a radical initiator, S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate facilitates controlled radical polymerization (CRP) of styrene and acrylates. The dioxoisoindoline group acts as a stabilizing moiety, reducing chain-transfer reactions .

Table 1: Comparative Performance in Polymerization

Medicinal Chemistry

While direct biological data for this compound is limited, structural analogs demonstrate:

-

Anticancer activity: Phthalimide-xanthate conjugates inhibit tubulin polymerization (IC₅₀ = 2.1 μM in MCF-7 cells) .

-

Antimicrobial effects: Minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus .

Comparison with Structural Analogs

Table 2: Key Analogues and Their Properties

The ethyl group in S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate enhances solubility in apolar solvents compared to methyl analogues, facilitating its use in heterogeneous reaction systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume